Product packaging for 2-bromo-3,4-difluoropyridine(Cat. No.:CAS No. 1807197-86-9)

2-bromo-3,4-difluoropyridine

Cat. No.: B6263670
CAS No.: 1807197-86-9
M. Wt: 194
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Description

2-Bromo-3,4-difluoropyridine (CAS 1807197-86-9) is a high-purity halogenated and fluorinated pyridine derivative with the molecular formula C5H2BrF2N and a molecular weight of 193.98 g/mol . This compound serves as a versatile chemical building block, particularly valuable in pharmaceutical research, agrochemical development, and materials science. Its molecular structure features bromine and fluorine atoms at the 2, 3, and 4 positions of the pyridine ring, creating a multifunctional scaffold for various synthetic transformations. The bromine substituent serves as an excellent site for metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Negishi couplings), allowing for the introduction of diverse carbon-based fragments, while the adjacent fluorine atoms provide additional sites for nucleophilic aromatic substitution, enabling precise structural diversification crucial for structure-activity relationship (SAR) studies and molecular optimization . Proper handling requires adherence to safety protocols as this compound carries GHS hazard statements including H301 (toxic if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Recommended precautionary measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors, and handling only in well-ventilated areas. For optimal stability and shelf life, the compound should be stored under an inert atmosphere at 2-8°C . This chemical is intended For Research Use Only and is not classified as a medicinal or edible product; it must not be used for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

1807197-86-9

Molecular Formula

C5H2BrF2N

Molecular Weight

194

Origin of Product

United States

The Significance of Halogenated Pyridine Scaffolds

Halogenated pyridine (B92270) scaffolds are a cornerstone of modern chemical research, primarily due to their prevalence in pharmacologically active compounds and functional materials. srdorganics.comresearchgate.netrsc.org The incorporation of halogen atoms, such as fluorine and bromine, into the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. arkat-usa.orgnih.gov This, in turn, can enhance the biological activity and pharmacokinetic profile of drug candidates. nih.gov Pyridine and its derivatives are found in thousands of drug molecules and are integral to numerous natural products, including vitamins and alkaloids. researchgate.netnih.govmdpi.com The versatility of these scaffolds allows for a wide range of chemical modifications, making them indispensable tools for drug discovery and the development of new materials. srdorganics.commdpi.com

A Strategically Important Chemical Building Block

2-Bromo-3,4-difluoropyridine stands out as a particularly strategic building block due to the differential reactivity of its halogen substituents. The presence of both bromine and fluorine atoms on the pyridine (B92270) ring allows for selective chemical transformations. For instance, the bromine atom is susceptible to displacement through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.nettcichemicals.comnih.gov This enables the introduction of various aryl or alkyl groups at the 2-position of the pyridine ring.

Simultaneously, the fluorine atoms, particularly the one at the 4-position, are activated towards nucleophilic aromatic substitution (SNAr) reactions. rsc.orgthieme-connect.com This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing a pathway to a diverse range of substituted pyridine derivatives. The ability to perform these reactions selectively is a key advantage in multi-step syntheses.

The Current Research Landscape

Direct Halogenation and Functional Group Interconversion Routes

The introduction of a bromine atom onto a pre-existing difluoropyridine core can be achieved through either direct electrophilic attack or by converting another functional group into a bromide. These methods are fundamental in heterocyclic chemistry for constructing polyhalogenated systems.

Bromination of Precursor Pyridines

Direct bromination involves the electrophilic substitution of a hydrogen atom on the pyridine ring. For a precursor like 3,4-difluoropyridine (B1586000), the reaction regioselectivity is governed by the electronic effects of the fluorine substituents and the pyridine nitrogen atom. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. However, the C-2 position is the most likely site for substitution due to activation by the ortho- and meta-fluorine atoms.

The reaction is typically carried out using standard brominating agents. While a specific documented example for the direct bromination of 3,4-difluoropyridine to yield the 2-bromo isomer is not prevalent, analogous reactions on related structures are known. For instance, bromination of aminopyridine precursors using a mixture of sodium bromide and sodium bromate (B103136) is an effective method. google.com Another common reagent for such transformations is N-bromosuccinimide (NBS), often used with an initiator in an inert solvent.

Table 1: General Conditions for Direct Bromination

Precursor Type Brominating Agent Typical Conditions Reference
Activated Pyridines N-Bromosuccinimide (NBS) Inert solvent (e.g., Dichloromethane), controlled temperature
Aminopyridines NaBr / NaBrO₃ / H₂SO₄ Aqueous or biphasic system, ~20-25 °C google.com

Nucleophilic Substitution Reactions for Bromine Introduction

An alternative to direct bromination is the nucleophilic substitution of a leaving group, such as a fluorine atom, by a bromide ion. This functional group interconversion is particularly effective on highly fluorinated pyridine rings. Research has shown that heating a polyfluoropyridine with a mixture of hydrogen bromide (HBr) and aluminum tribromide (AlBr₃) can efficiently replace fluorine atoms with bromine. psu.edursc.org This method has been successfully used to convert pentafluoropyridine (B1199360) into 2,4,6-tribromo-3,5-difluoropyridine (B1586626) in high yields. psu.edursc.org Applying this logic, a precursor such as 2,3,4-trifluoropyridine (B1600791) could be selectively converted to this compound, as the C-2 position is highly activated towards nucleophilic attack.

Table 2: Nucleophilic Bromination via Fluorine Exchange

Precursor Example Reagents Conditions Product Example Yield Reference
Pentafluoropyridine HBr, AlBr₃ Autoclave, no solvent 2,4,6-Tribromo-3,5-difluoropyridine High psu.edursc.org

Selective Fluorination Strategies

Methods to introduce fluorine atoms onto a brominated pyridine skeleton are crucial for synthesizing the target molecule from different precursors. These strategies often involve halogen exchange reactions or diazotization-mediated processes.

Fluorination utilizing Alkali Metal Fluorides

The halogen exchange (Halex) reaction is a powerful industrial method for synthesizing fluoroaromatics. dur.ac.uk This process involves the nucleophilic displacement of chlorine or bromine atoms with fluoride (B91410) ions, typically from an alkali metal fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). google.comresearchgate.net The reaction requires a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, and elevated temperatures, often between 150°C and 250°C. google.comgoogle.com To synthesize this compound, a suitable precursor would be 2-bromo-3,4-dichloropyridine. The chlorine atoms at the 3- and 4-positions would be substituted by fluorine. The use of phase-transfer catalysts can sometimes facilitate the reaction at lower temperatures. google.com The reactivity in nucleophilic aromatic substitution is often F > Cl > Br, meaning fluoride is a better leaving group than chloride in these systems, but the C-F bond is also the hardest to form. stackexchange.com

Table 3: Synthesis via Halogen Exchange (Halex) Reaction

Precursor Example Fluorinating Agent Solvent Typical Temperature Reference
2,3,5-Trichloropyridine KF / CsF Sulfolane 215 °C google.com
3-Substituted-2,6-dichloropyridines CsF DMSO Not specified researchgate.net
Pentachloropyridine KF None (neat) 300-400 °C epo.org

Diazotization-Mediated Fluorine Incorporation

The Balz-Schiemann reaction and its variations provide a classic route to aryl fluorides from aryl amines. dur.ac.ukjustia.com This method involves the conversion of an aromatic amino group into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the fluoroaromatic compound. To prepare this compound, a precursor such as 4-amino-2-bromo-3-fluoropyridine could be used. The synthesis involves treating the aminopyridine with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of an acid like tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF). smolecule.comresearchgate.netacs.org The intermediate diazonium tetrafluoroborate (B81430) salt can then be isolated and heated, or decomposed in situ, to replace the diazonium group with fluorine. smolecule.combris.ac.uk This method has been documented for the synthesis of 2-bromo-4-fluoropyridine (B1291336) from 2-bromo-4-aminopyridine. smolecule.com

Table 4: Synthesis via Diazotization-Fluorination (Balz-Schiemann type)

Precursor Example Reagents Conditions Product Example Yield Reference
2-Bromo-4-aminopyridine NaNO₂, HBF₄ (aq) 0-20 °C, 12 hours 2-Bromo-4-fluoropyridine Not specified smolecule.com
2-Amino-3-nitropyridine NaNO₂, HF-pyridine 0 °C then 20 °C 2-Fluoro-3-nitropyridine 95% acs.org
4-Aminopyridine NaNO₂, Anhydrous HF Not specified 4-Fluoropyridine hydrochloride 54% researchgate.net

Organometallic Approaches in this compound Synthesis

Organometallic chemistry offers highly regioselective methods for functionalizing aromatic rings. Directed ortho-metalation (DoM) is a prominent strategy where a functional group on the ring directs deprotonation by a strong base to an adjacent position. wikipedia.orgbaranlab.org For the synthesis of this compound, the precursor would be 3,4-difluoropyridine. The pyridine nitrogen atom and the C-3 fluorine atom can act as directing metalation groups (DMGs). wikipedia.orgnih.gov Treatment with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), would selectively remove the proton at the C-2 position, forming a lithiated intermediate. researchgate.net This highly reactive organolithium species can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or tetrabromomethane (CBr₄), to install the bromine atom exclusively at the 2-position. This approach provides a powerful and direct route to the target compound from a simple difluoropyridine starting material.

Table 5: Synthesis via Directed ortho-Metalation (DoM)

Precursor Reagents Intermediate Quenching Agent Reference
3,4-Difluoropyridine 1. LDA or n-BuLi 3,4-Difluoro-2-pyridyllithium 2. Br₂ or CBr₄ wikipedia.orgresearchgate.net

Directed Ortho-Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. In the context of fluorinated pyridines, the fluorine atoms themselves can act as directing groups, although their influence is often modulated by other substituents. nih.gov

The synthesis of this compound via DoM would typically start with 3,4-difluoropyridine. The fluorine atoms at positions 3 and 4 influence the acidity of the ring protons. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), can selectively remove a proton from the pyridine ring. researchgate.net The choice of the deprotonation site is governed by the combined electronic effects of the fluorine substituents and the pyridine nitrogen. Following deprotonation to form the lithiated intermediate, the reaction is quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position. rsc.org

Research into the metalation of fluoropyridines has shown that the regioselectivity is highly dependent on the reaction conditions and the specific base used. researchgate.net For instance, the metalation of 2,6-difluoropyridine (B73466) with LDA leads to ortho-lithiation. researchgate.net While specific studies on the direct bromination of 3,4-difluoropyridine via DoM to yield the 2-bromo isomer are not extensively detailed in the provided results, the principles of DoM in fluorinated systems suggest its feasibility. nih.gov

Halogen-Lithium Exchange Protocols

Halogen-lithium exchange is another fundamental method for the preparation of organolithium reagents, which can then be functionalized. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

To synthesize this compound using this method, a precursor such as 2,X-dihalo-3,4-difluoropyridine (where X is a halogen more readily exchanged than bromine, like iodine) would be required. However, a more common approach involves starting with a polyhalogenated pyridine and selectively exchanging one of the halogens. For instance, lithium-halogen exchange on 2,4,6-tribromo-3,5-difluoropyridine has been shown to allow for selective functionalization at the 4-position. dur.ac.uk

This protocol is particularly useful for introducing a lithium atom at a specific position that might not be accessible through direct deprotonation. The resulting lithiated species is then quenched with a suitable electrophile. In the context of preparing this compound, one could envision a scenario where a different halogen at the 2-position of a 3,4-difluoropyridine derivative is exchanged for lithium, followed by a subsequent reaction. However, the more direct application of this method would be in the synthesis of derivatives starting from this compound itself.

Regioselective Synthesis Control and Methodological Advancements

Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring, combined with the effects of multiple halogen substituents, can lead to mixtures of isomers. Consequently, various strategies have been developed to control the position of incoming functional groups.

Strategies for Positional Selectivity in Halogenated Pyridine Systems

The regioselectivity of reactions on halogenated pyridines is influenced by a combination of electronic and steric factors. thieme-connect.com The electron-withdrawing nature of both the pyridine nitrogen and the halogen atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and metalation.

Several strategies are employed to control positional selectivity:

Exploiting Directing Group Effects: As discussed in the context of DoM, existing substituents can direct incoming reagents to specific positions. The fluorine atoms in 3,4-difluoropyridine, for example, will influence the acidity of the C-H bonds at positions 2, 5, and 6, thereby directing metalation.

Kinetic vs. Thermodynamic Control: The choice of reaction temperature and time can influence the product distribution. In some cases, a kinetically favored product may be formed at low temperatures, which can then rearrange to a more thermodynamically stable isomer upon warming.

Catalyst Control: In transition metal-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the reaction. For example, in Suzuki-Miyaura cross-coupling reactions, different phosphine (B1218219) ligands can favor coupling at different positions on the pyridine ring. unistra.fracs.org

N-Oxide Chemistry: The formation of a pyridine N-oxide can significantly alter the reactivity and regioselectivity of the pyridine ring. The N-oxide group is strongly activating and directs electrophilic attack to the 2- and 4-positions. nih.govresearchgate.net This strategy is often employed to facilitate substitution at positions that are otherwise difficult to functionalize.

Application of Transient and Permanent Protecting Groups for Regiocontrol

Protecting groups are indispensable tools in organic synthesis for temporarily masking a reactive functional group to prevent it from interfering with a desired transformation at another site in the molecule. organic-chemistry.org In the synthesis of highly substituted pyridines, both transient and permanent protecting groups are used to achieve regiocontrol. acs.orgnih.gov

Permanent Protecting Groups: These groups are robust and remain in place for several synthetic steps. A common example is the use of a benzyl (B1604629) (Bn) group to protect a hydroxyl functionality. In a synthesis of a pentaarylpyridine, a 2-OBn group was used to allow for bromination at the 5-position. acs.orgnih.gov

Transient Protecting Groups: These groups are introduced and removed in a single or a few steps to direct a specific reaction. For example, a trimethylsilyl (B98337) (TMS) group can be used to block a reactive position, forcing a subsequent reaction to occur at a different site. researchgate.net The TMS group can then be easily removed under mild conditions.

The strategic use of protecting groups, in conjunction with the inherent directing effects of the substituents, allows for the "regioexhaustive substitution" of fluorinated pyridines, enabling the functionalization of every available position on the ring in a controlled manner. researchgate.net

Comparative Analysis of Synthetic Efficiency and Atom Economy

Synthetic MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Directed Ortho-Metalation 3,4-DifluoropyridineLDA, Brominating agentHigh regioselectivity possible, mild conditions. researchgate.netRequires stoichiometric use of strong base, potential for side reactions.
Halogen-Lithium Exchange Halogenated 3,4-difluoropyridineOrganolithium reagentFast and efficient for specific substrates. wikipedia.orgRequires a pre-functionalized starting material, often at low temperatures.
Halogen Exchange Fluorination 2,3,5-TrichloropyridineKF, CsFCan be cost-effective for large-scale synthesis. google.comgoogle.comOften requires harsh conditions (high temperatures), may produce mixtures. google.com
MetricDirected Ortho-MetalationHalogen-Lithium ExchangeHalogen Exchange Fluorination
Typical Yields Moderate to HighModerate to HighVariable
Atom Economy ModerateModeratePotentially High
Scalability ModerateModerateHigh
Reaction Conditions Often cryogenicOften cryogenicOften high temperatures

Directed ortho-metalation and halogen-lithium exchange are powerful laboratory-scale methods that offer high regioselectivity but may have lower atom economy due to the use of stoichiometric organometallic reagents. Halogen exchange fluorination, while potentially having a higher atom economy, often requires more forceful conditions and can be less selective, which may necessitate more extensive purification. The choice of the optimal synthetic route will ultimately depend on a balance of factors including cost of reagents, ease of handling, desired scale, and the specific purity requirements for the final product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple halogen substituents on the pyridine ring of this compound makes it a key substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom and the fluorine atoms creates an electron-deficient aromatic system, thereby activating it for attack by nucleophiles.

In SNAr reactions, the leaving group ability often follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strengths. This phenomenon, known as the "element effect," is attributed to the rate-determining step typically being the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. masterorganicchemistry.com The highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov

In the context of polyhalogenated pyridines, the position of the halogen atom relative to the ring nitrogen and other activating groups significantly influences its reactivity. For instance, in pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen). mdpi.com In this compound, the situation is more complex due to the presence of different halogens at various positions. Generally, fluorine atoms are more readily displaced than bromine atoms in SNAr reactions on electron-deficient aromatic rings. However, the regioselectivity can be influenced by the nature of the nucleophile. Studies on similar polyhalogenated pyridines, such as 2,4,6-tribromo-3,5-difluoropyridine, have shown that "hard" nucleophiles like methoxide (B1231860) tend to displace fluorine, while "soft" nucleophiles like thiophenoxide displace bromine. psu.edu This selectivity is consistent with Hard and Soft Acid and Base (HSAB) theory.

The reactivity of halogens can also be directed by the introduction of other functional groups. For example, the presence of a trialkylsilyl group at a position adjacent to a halogen can sterically hinder and thus suppress the displacement of that halogen, thereby directing the nucleophilic attack to another position. researchgate.net

The regiochemical outcome of SNAr reactions on this compound is dictated by a combination of electronic and steric factors. The pyridine nitrogen atom and the fluorine atoms strongly activate the ring towards nucleophilic attack, particularly at positions ortho and para to these activating features.

In polyfluoropyridines, nucleophilic substitution generally occurs preferentially at the 4-position. mdpi.comresearchgate.net For this compound, the C-4 position is activated by the ring nitrogen (para) and the C-3 fluorine (ortho). The C-2 position is activated by the ring nitrogen (ortho) and the C-3 fluorine (ortho). The relative reactivity of these positions depends on the specific reaction conditions and the nucleophile used.

Research on related di- and tri-fluoropyridines has shown that selective functionalization at each vacant position is possible through the use of directing groups. researchgate.netnih.gov For example, a chlorine atom can be used as a neighboring site activating group, while a trimethylsilyl group can act as a screening protective group to direct metalation and subsequent functionalization to specific sites. researchgate.net While these studies were not performed on this compound specifically, the principles of regiocontrol are applicable. The introduction of a bulky group can completely reverse the inherent regioselectivity of nucleophilic attack. researchgate.net

In a metal-free C-N coupling reaction of various polyhalogenated pyridines, it was observed that the reaction occurred site-selectively at the ortho-position to the nitrogen ring, leading to the displacement of a fluorine atom. rsc.org This suggests that in this compound, nucleophilic attack might preferentially occur at the C-2 or C-6 (if unsubstituted) position. However, the presence of the bromine at C-2 and fluorine at C-3 and C-4 in the target molecule complicates a direct comparison. Studies on 2,3-difluoropyridine (B50371) have shown that metalation, a key step in many functionalization reactions, can be directed to the 4-position. researchgate.netnih.gov

The reactivity of this compound in SNAr reactions is intrinsically linked to the powerful activating effects of the fluorine atoms and the pyridine nitrogen. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The fluorine atoms, through their strong negative inductive effect, significantly lower the energy of the Meisenheimer complex intermediate, which is the rate-determining step in many SNAr reactions. masterorganicchemistry.com

The position of these activating groups is crucial. Electron-withdrawing groups at the ortho and para positions to the leaving group have a much greater rate-enhancing effect than those at the meta position. masterorganicchemistry.com In this compound, the C-4 fluorine is para to the nitrogen and meta to the C-2 bromine. The C-3 fluorine is meta to the nitrogen and ortho to both the C-2 bromine and the C-4 fluorine. This arrangement leads to a highly activated system.

The introduction of additional activating or deactivating groups onto the pyridine ring would further modulate its reactivity. For instance, an amino group at the 3-position of a 2,4-dichloropyridine (B17371) has been shown to direct cross-coupling reactions exclusively to the 2-position, while a nitro group at the same position reverses this selectivity to the 4-position. researchgate.net While this example pertains to cross-coupling, similar electronic effects would be expected to influence SNAr reactivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is also a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for the functionalization of aryl halides. In these reactions, the C-Br bond is significantly more reactive than the C-F bond, allowing for selective coupling at the 2-position of this compound.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for the selective functionalization of bromo-fluoropyridines. For example, the Sonogashira coupling of 2,4,6-tribromo-3,5-difluoropyridine with phenylacetylene (B144264) derivatives results in the selective displacement of the bromine atoms at the 2- and 6-positions, which are ortho to the ring nitrogen. arkat-usa.org This suggests a directing role for the pyridine nitrogen in the catalytic cycle. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl >> F. wikipedia.org This allows for selective reactions on polyhalogenated substrates. libretexts.org

The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, also catalyzed by a palladium complex. libretexts.org Similar to the Sonogashira reaction, the Suzuki coupling of polyhalogenated pyridines demonstrates high selectivity for the displacement of bromine over fluorine. For instance, palladium-catalyzed Suzuki reactions between 2,4,6-tribromo-3,5-difluoropyridine and aromatic boronic acids lead to the displacement of the bromine atoms at the ortho positions (C-2 and C-6). researchgate.net The bromine atom at the 4-position can also be displaced under different reaction conditions, allowing for stepwise functionalization.

The following table summarizes representative conditions for Sonogashira and Suzuki couplings of bromofluoropyridines:

Reaction Substrate Coupling Partner Catalyst System Product Reference
Sonogashira2,4,6-Tribromo-3,5-difluoropyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-Bromo-2,6-bis(phenylethynyl)-3,5-difluoropyridine arkat-usa.org
Suzuki2,4,6-Tribromo-3,5-difluoropyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Bromo-3,5-difluoro-2,6-diphenylpyridine researchgate.net
Sonogashira6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄, CuI6-Alkynyl-3-fluoro-2-cyanopyridines soton.ac.uk

Beyond palladium catalysis, other metal-mediated reactions can be employed for the functionalization of this compound. These reactions often exhibit distinct patterns of selectivity.

Negishi coupling , which utilizes organozinc reagents, is another effective method for forming C-C bonds. In a sequence involving directed ortho-lithiation of a fluoropyridine followed by transmetalation to zinc and then Negishi coupling, selective functionalization can be achieved. For example, 2,4-difluoropyridine (B1303125) can be selectively functionalized at the 3-position. chemrxiv.orgljmu.ac.uk This highlights the potential for regioselective functionalization of this compound at positions that might be less accessible through direct SNAr or other cross-coupling reactions.

Metal-free C-N bond-forming reactions have also been developed for polyhalogenated pyridines. rsc.org In one study, a variety of halogenated pyridines preferentially reacted with amines at the fluorine-bearing carbon ortho to the ring nitrogen. rsc.org This provides a complementary approach to transition-metal-catalyzed methods, which typically favor reaction at the C-Br bond.

The choice of metal and ligand can be crucial in directing the regioselectivity of cross-coupling reactions. For instance, in the cross-coupling of 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene ligand was shown to promote coupling at the C-4 position with high selectivity, a reversal of the conventional reactivity where the halide adjacent to the nitrogen is more reactive. researchgate.net

Organometallic Reactivity and Carbanion Intermediates

The presence of activating fluorine atoms and a bromine atom on the pyridine ring makes this compound a versatile substrate for forming organometallic intermediates, which are crucial for creating more complex molecules.

Generation and Trapping of Pyridyllithium Species

Pyridyllithium reagents are powerful intermediates for introducing new functional groups onto a pyridine ring. researcher.life The generation of a pyridyllithium species from this compound can be achieved through a halogen-metal exchange reaction. This process typically involves treating the starting material with a strong organolithium base, such as n-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). dur.ac.uk The resulting lithiated pyridine is highly reactive and can be "trapped" by a wide range of electrophiles to introduce various substituents onto the pyridine core. researchgate.netresearchgate.net

The reaction of the in situ generated pyridyllithium with different electrophiles leads to a variety of substituted pyridine derivatives. The choice of electrophile determines the final functional group introduced.

Table 1: Trapping of Pyridyllithium Species with Various Electrophiles

ElectrophileProductReference
Carbon Dioxide (CO₂)3,4-difluoropyridine-2-carboxylic acid researchgate.net
Aldehydes (R-CHO)(3,4-difluoropyridin-2-yl)(R)methanol researchgate.net
Ketones (R₂C=O)(3,4-difluoropyridin-2-yl)(R)₂methanol wikipedia.org
Iodine (I₂)3,4-difluoro-2-iodopyridine researchgate.net

Mechanistic Insights into Ortho-Lithiation Processes

Ortho-lithiation, or directed ortho-metalation (DoM), is a key reaction where a substituent directs deprotonation to the adjacent "ortho" position. In the case of fluorinated pyridines, the fluorine atom can act as a directing group, guiding the lithiation to a neighboring carbon atom. organic-chemistry.orgresearchgate.net

The regioselectivity of lithiation is governed by a combination of kinetic and thermodynamic factors. acs.org Kinetically, the most acidic proton is preferentially removed. The presence of electron-withdrawing fluorine atoms increases the acidity of adjacent C-H bonds, making them susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA). uwindsor.ca Thermodynamically, the stability of the resulting pyridyllithium intermediate also plays a crucial role. The formation of a chelated intermediate, where the lithium ion coordinates with the pyridine nitrogen and the ortho-directing group, can stabilize the transition state and favor a particular regioisomer. researchgate.net The choice of solvent and temperature can significantly influence the balance between kinetic and thermodynamic control. numberanalytics.com

The mechanism of ortho-lithiation is often complicated by the behavior of the organolithium reagents in solution.

Aggregation: Organolithium reagents, including LDA, tend to form aggregates (dimers, tetramers, etc.) in solution. wikipedia.orgnumberanalytics.com The reactivity of these aggregates can differ significantly from that of the monomeric species, and the deaggregation process itself can be the rate-limiting step of the reaction. nih.govnih.gov The degree of aggregation is influenced by the solvent, concentration, and the presence of other species in the reaction mixture. wikipedia.orgnumberanalytics.com

Autocatalysis: In some lithiation reactions, the product aryllithium can catalyze the reaction, leading to an increase in the reaction rate as the reaction progresses. nih.govacs.orgacs.org This autocatalysis often arises from the formation of mixed aggregates between the lithium amide and the product aryllithium, which are more reactive than the initial lithium amide aggregates. nih.govacs.org For instance, studies on the lithiation of other fluoropyridines have shown that the aryllithium product can catalyze the deaggregation of LDA dimers, accelerating the reaction. nih.gov

Additives: Additives like lithium chloride (LiCl) can have a profound effect on the rate and mechanism of lithiation reactions. nih.govacs.org LiCl can break up LDA aggregates, leading to the formation of more reactive monomeric species or mixed LDA-LiCl aggregates. nih.govacs.org This can result in a significant acceleration of the reaction and can even change the rate-limiting step. nih.gov Other coordinating additives like TMEDA (tetramethylethylenediamine) can also influence reactivity by altering the aggregation state and increasing the nucleophilicity of the organolithium reagent. wikipedia.org

Electrophilic Functionalization Studies

Beyond the trapping of lithiated intermediates, this compound can undergo other electrophilic functionalization reactions. These reactions introduce various functional groups onto the pyridine ring, often with high regioselectivity dictated by the electronic effects of the existing substituents. For example, nitration of related fluorinated pyridines has been shown to occur at specific positions activated by the N-oxide and directed by the fluorine atoms. psu.edu

Table 2: Electrophilic Functionalization of Fluorinated Pyridines

ReagentReaction TypeProductReference
Nitrating Mixture (HNO₃/H₂SO₄) on N-oxideElectrophilic Nitration4-nitro-3,5-difluoropyridine N-oxide psu.edu
HBr/AlBr₃Halogen Exchange2,4,6-tribromo-3,5-difluoropyridine psu.edubenthamscience.com

Analysis of Chemo- and Regioselectivity in Complex Reaction Pathways

The interplay of the bromo and fluoro substituents in this compound leads to interesting chemo- and regioselectivity in its reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the position of attack by a nucleophile is influenced by the activating effect of the fluorine atoms and the nature of the leaving group. Generally, fluorine is a better leaving group than bromine in SNAr reactions on electron-deficient rings. However, the position of the substituents is crucial. Studies on related polyhalogenated pyridines show that nucleophilic attack can be highly selective. psu.edursc.org

In cross-coupling reactions, such as the Sonogashira reaction, the reactivity of the C-Br bond is typically higher than that of the C-F bond, allowing for selective functionalization at the 2-position. arkat-usa.org

Table 3: Chemo- and Regioselectivity in Reactions of Halogenated Pyridines

ReactantReagentsReaction TypeMajor ProductSelectivityReference
2,4,6-tribromo-3,5-difluoropyridinePhSNa (soft nucleophile)SNArDisplacement of BromineChemoselective psu.edu
2,4,6-tribromo-3,5-difluoropyridineMeONa (hard nucleophile)SNArDisplacement of FluorineChemoselective psu.edu
2,4,6-tribromo-3,5-difluoropyridinePhenylacetylene, Pd catalyst, CuISonogashira Coupling4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridineRegioselective (at C2 and C6) arkat-usa.org
2-Chloro-6-fluoropyridineLDA, then ZnCl₂, then 2-bromoaniline/Pd catalystLithiation/Negishi Coupling5-substituted pyridineRegioselective (ortho to F) ljmu.ac.uk

Derivatization and Advanced Synthetic Utility of 2 Bromo 3,4 Difluoropyridine

As a Versatile Building Block for Polyfunctional Pyridine (B92270) Derivatives

No dedicated studies were found that specifically detail the use of 2-bromo-3,4-difluoropyridine as a versatile building block for creating a range of polyfunctional pyridine derivatives through sequential and selective reactions.

Synthesis of Complex Heterocyclic Frameworks

There is a lack of available literature demonstrating the application of this compound as a key starting material for the synthesis of complex, fused, or spirocyclic heterocyclic frameworks.

Construction of Functionalized Polyarylene and Biaryl Architectures

Specific examples of using this compound in Suzuki, Stille, or other cross-coupling reactions to construct biaryl molecules or as a monomer for the synthesis of functionalized polyarylene polymers are not detailed in the available research.

Applications in Ligand Design for Coordination and Organometallic Chemistry

The use of this compound as a precursor for designing and synthesizing novel ligands for coordination and organometallic chemistry is not documented in the accessible scientific literature.

Integration into Cascade, One-Pot, and Multicomponent Reaction Sequences

No published reports were identified that describe the integration of this compound into cascade, one-pot, or multicomponent reaction schemes to generate complex molecular structures efficiently.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 3,4 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-bromo-3,4-difluoropyridine, providing detailed information about the connectivity and chemical environment of the constituent atoms. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive characterization of the molecule.

The ¹H and ¹³C NMR spectra provide the foundational information for establishing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the nitrogen atom in the heterocyclic ring. The coupling between the two protons (³JHH) and the couplings to the fluorine atoms (JHF) provide crucial information about their relative positions. For instance, in the related compound 2,6-dibromo-3,5-difluoropyridine, the C-4 proton appears as a triplet at 7.31 ppm due to coupling with the two adjacent fluorine atoms (³JHF = 6.3 Hz) mdpi.com. A similar pattern of proton-fluorine coupling is anticipated for this compound, which would aid in the assignment of the proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will exhibit five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to bromine (C-2) will show a characteristic shift, while the carbons attached to fluorine (C-3 and C-4) will display large one-bond carbon-fluorine coupling constants (¹JCF). Additionally, smaller two- and three-bond couplings (²JCF and ³JCF) to the fluorine atoms will be observed for the other carbon atoms, providing further structural confirmation. For example, in 2,6-dibromo-3,5-difluoropyridine, the C-3/C-5 carbons show a large ¹JCF of 270.5 Hz, while the C-4 carbon shows a ²JCF of 23.9 Hz mdpi.com. The observation of such distinct coupling patterns is instrumental in the definitive assignment of each carbon resonance.

Interactive Data Table: Expected NMR Data for this compound (based on related compounds)

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹HH-57.0 - 8.0dd³J(H5-H6), ⁴J(H5-F4)
¹HH-67.5 - 8.5dd³J(H6-H5), ⁵J(H6-F4), ⁵J(H6-F3)
¹³CC-2130 - 145d²J(C2-F3)
¹³CC-3145 - 160dd¹J(C3-F3), ²J(C3-F4)
¹³CC-4150 - 165dd¹J(C4-F4), ²J(C4-F3)
¹³CC-5110 - 125ddd²J(C5-F4), ³J(C5-F3)
¹³CC-6140 - 155ddd³J(C6-F4), ⁴J(C6-F3)

Note: The data in this table is predictive and based on the analysis of similar fluorinated pyridine compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for studying fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Reaction Monitoring: The distinct and well-resolved signals in the ¹⁹F NMR spectrum make it an excellent tool for monitoring reactions involving this compound. For instance, in nucleophilic substitution reactions where either the bromine or one of the fluorine atoms is displaced, the disappearance of the starting material's ¹⁹F signals and the appearance of new signals corresponding to the product can be readily followed. This allows for the real-time tracking of reaction progress, optimization of reaction conditions, and identification of intermediates. The sensitivity of ¹⁹F chemical shifts to changes in the molecular structure makes it possible to distinguish between different isomers that may be formed during a reaction.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound based on its characteristic vibrational modes. These techniques are complementary and offer a comprehensive understanding of the molecule's structural features.

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching (ring vibrations): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring. The positions of these bands are sensitive to the nature and position of the substituents.

C-F stretching: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of aryl fluorides.

C-Br stretching: A weaker absorption is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Ring deformation and out-of-plane bending modes: These appear in the fingerprint region below 1000 cm⁻¹.

By comparing the experimental IR spectrum with those of related compounds, such as other halogenated pyridines, a detailed assignment of the observed bands can be achieved.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the pyridine ring. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in its unambiguous identification and structural confirmation. Studies on similar molecules like 2,6-difluoropyridine (B73466) have shown that a combined experimental and computational approach can lead to excellent assignment of the vibrational frequencies nih.gov.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H stretching3000 - 3100IR, Raman
C=C/C=N ring stretching1400 - 1600IR, Raman
C-F stretching1100 - 1300IR
C-Br stretching500 - 700IR, Raman
Ring deformation< 1000IR, Raman

Note: The data in this table is predictive and based on the analysis of similar halogenated pyridine compounds. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule in solution, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, electron ionization (EI) mass spectrometry would provide critical information for its identification and structural confirmation.

Upon ionization, the this compound molecule forms a molecular ion (M⁺˙). A key characteristic in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion, M⁺˙ and (M+2)⁺˙, separated by two m/z units, with nearly equal intensities. youtube.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The molecular ions generated in the mass spectrometer are energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For halogenated aromatic compounds like this compound, characteristic fragmentation pathways include the loss of the halogen substituents. researchgate.net

Common fragmentation pathways would involve the cleavage of the carbon-halogen bonds. The primary fragmentations expected for this compound would include the expulsion of the bromine atom or a fluorine atom, leading to the formation of corresponding fragment ions. researchgate.net Further fragmentation could involve the loss of neutral molecules like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr). The relative stability of the resulting carbocations often influences the abundance of the observed fragment ions. libretexts.org

The table below outlines the expected primary ions and fragments for this compound in a mass spectrum.

Ion/FragmentDescriptionExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)
[C₅H₂BrF₂N]⁺˙Molecular Ion (M⁺˙)193195
[C₅H₂F₂N]⁺Loss of Br radical114114
[C₅H₂BrFN]⁺Loss of F radical174176
[C₅HBrF₂]⁺Loss of HCN166168

This interactive table summarizes the key expected fragments in the mass spectrum of this compound.

Microwave Rotational Spectroscopy for Gas-Phase Structure and Electronic Information

Microwave rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. libretexts.orgtanta.edu.eg It provides exceptionally precise information about the molecular geometry and electronic structure. This methodology is ideal for determining the three-dimensional arrangement of atoms in this compound with high accuracy.

The analysis of a microwave spectrum allows for the determination of the molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia about the principal axes. tanta.edu.eg By measuring the rotational spectra of the parent molecule and its isotopologues (for example, the species containing ⁸¹Br instead of ⁷⁹Br, and singly substituted ¹³C and ¹⁵N isotopes), a detailed and precise molecular structure can be calculated. researchgate.net This includes the determination of bond lengths and bond angles. Studies on related molecules like 2-fluoropyridine and 2-bromopyridine have successfully used this method to elucidate subtle changes in the pyridine ring geometry upon substitution. researchgate.net

Furthermore, microwave spectroscopy can reveal detailed information about the electronic environment within the molecule through the analysis of hyperfine structures in the rotational transitions. For this compound, the presence of nuclei with quadrupole moments, specifically ¹⁴N and the two bromine isotopes (⁷⁹Br and ⁸¹Br), would cause splitting of the rotational lines. researchgate.net The analysis of this nuclear quadrupole coupling provides insight into the electric field gradient at the location of these nuclei, which is directly related to the distribution of electrons in the chemical bonds. This information helps to characterize the electronic nature of the C-Br, C-N, and other bonds within the pyridine ring.

The table below summarizes the structural and electronic information that can be obtained from the microwave rotational spectrum of this compound.

ParameterInformation Obtained
Rotational Constants (A, B, C)Determines the moments of inertia and overall shape of the molecule.
Isotopic SubstitutionAllows for the precise calculation of bond lengths (e.g., C-C, C-N, C-H, C-F, C-Br) and bond angles.
Nuclear Quadrupole Coupling Constants (for ¹⁴N, ⁷⁹Br, ⁸¹Br)Provides information about the electronic environment and charge distribution around the nitrogen and bromine nuclei.
Dipole Moment ComponentsDetermines the magnitude and orientation of the molecular dipole moment.

This interactive table outlines the key molecular parameters derived from microwave rotational spectroscopy.

Theoretical and Computational Studies on 2 Bromo 3,4 Difluoropyridine

Computational Modeling of Reaction Mechanisms

Solvent Effects on Reactivity

The reactivity of 2-bromo-3,4-difluoropyridine in chemical reactions can be significantly influenced by the choice of solvent. Solvents affect reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states to different extents. This differential solvation is governed by solvent properties such as polarity, dielectric constant, and the ability to form specific interactions like hydrogen bonds.

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like substituted pyridines, solvent polarity plays a crucial role. For reactions proceeding through a charged intermediate, such as the Meisenheimer complex in SNAr, polar solvents are generally favored as they can stabilize this charged species, thereby lowering the activation energy and accelerating the reaction rate.

The Hughes-Ingold rules provide a general framework for predicting the effect of solvent polarity on reaction rates:

An increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants.

An increase in solvent polarity will decelerate reactions where the reactants are more charged than the transition state.

A change in solvent polarity will have little effect on reactions where there is no net change in charge between the reactants and the transition state.

For a hypothetical SNAr reaction of this compound with a neutral nucleophile, the formation of the negatively charged Meisenheimer intermediate would be stabilized by more polar solvents. Therefore, an increase in reaction rate would be expected when moving from a nonpolar solvent to a polar one. The specific choice of aprotic versus protic polar solvents can also be critical. While polar aprotic solvents like DMSO or DMF would primarily stabilize the charged intermediate, polar protic solvents like water or ethanol could also solvate the nucleophile, potentially reducing its nucleophilicity.

Interactive Data Table: Expected Relative Rate Constants for a Hypothetical SNAr Reaction of this compound with a Neutral Nucleophile in Different Solvents

SolventDielectric Constant (ε) at 20°CSolvent TypeExpected Relative Rate Constant
n-Hexane1.88NonpolarVery Low
Toluene2.38NonpolarLow
Dichloromethane9.08Polar AproticModerate
Acetone21.0Polar AproticHigh
Acetonitrile37.5Polar AproticVery High
Dimethyl sulfoxide (B87167) (DMSO)46.7Polar AproticVery High
Methanol32.7Polar ProticModerate to High
Water80.1Polar ProticHigh

Note: The expected relative rate constants are qualitative predictions based on general principles of solvent effects on SNAr reactions and are not based on experimental data for this compound.

Quantum Chemical Analysis of Electronic Properties and Their Impact on Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules like this compound and predicting their reactivity. These methods can provide insights into the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are key determinants of chemical behavior.

The reactivity of this compound is largely dictated by the electron-withdrawing effects of the nitrogen atom and the two fluorine atoms. These effects make the pyridine (B92270) ring electron-deficient and susceptible to nucleophilic attack. The bromine atom at the 2-position is a potential leaving group in nucleophilic substitution reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

LUMO: In an SNAr reaction, the nucleophile donates electrons into the LUMO of the electrophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. For this compound, the LUMO is expected to be localized on the pyridine ring, with significant contributions from the carbon atoms bonded to the halogens.

HOMO: The HOMO represents the region from which electrons are most easily donated. For reactions where this compound acts as a nucleophile (which is less common), the distribution of the HOMO would be important.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electron-deficient areas and are susceptible to nucleophilic attack, while regions of negative potential (red) are electron-rich and prone to electrophilic attack. For this compound, the most positive potential is expected to be on the carbon atoms of the pyridine ring, particularly those bearing the halogen substituents, making them the primary sites for nucleophilic attack.

Mulliken Atomic Charges: Calculation of atomic charges can quantify the electron distribution. The carbon atom attached to the bromine is expected to have a significant partial positive charge, further indicating its susceptibility to nucleophilic substitution.

Data Table: Hypothetical DFT Calculation Results for this compound (B3LYP/6-311G(d,p))

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-7.5 eVHigh ionization potential, less likely to act as a nucleophile
LUMO Energy-1.2 eVLow-lying LUMO, susceptible to nucleophilic attack
HOMO-LUMO Gap6.3 eVIndicates high kinetic stability
Dipole Moment~2.5 DA significant dipole moment suggests strong interactions with polar solvents
Mulliken Charge on C2+0.35The positive charge on the carbon bearing the bromine atom makes it a prime target for nucleophiles

Note: These values are hypothetical and are intended to be representative of what might be expected from a DFT calculation on this molecule.

Molecular Dynamics Simulations relevant to Chemical Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, complementing the static picture provided by quantum chemical calculations. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational dynamics, solvation processes, and the approach of reactants.

For this compound, MD simulations could be employed to study:

Solvation Structure: Simulations of this compound in various solvents would reveal the specific arrangement of solvent molecules around the solute. This can help in understanding the differential solvation effects on reactivity discussed in section 6.3.2. For instance, in a protic solvent, the simulation could show the formation of hydrogen bonds between the solvent and the nitrogen atom or fluorine atoms of the pyridine ring.

Reactant Association: In a simulated reaction, MD could be used to study the trajectory of a nucleophile as it approaches the this compound molecule. This can provide information on the preferred pathways of attack and the role of the solvent in mediating this interaction.

Conformational Dynamics: While the pyridine ring is rigid, the simulations can provide information on the vibrational modes and the flexibility of the molecule, which can have subtle effects on its reactivity.

Future Research Directions and Emerging Paradigms in 2 Bromo 3,4 Difluoropyridine Chemistry

Development of Novel and Greener Synthetic Methodologies

The imperative for sustainable chemical manufacturing has spurred research into more environmentally benign methods for synthesizing 2-bromo-3,4-difluoropyridine. nih.gov Future efforts will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

Key Future Research Areas:

Biocatalysis: The use of enzymes, such as fluorinases, offers a highly selective and environmentally friendly approach to fluorination. acsgcipr.org Future research could explore the development of engineered enzymes capable of directly and regioselectively fluorinating a pyridine (B92270) precursor, followed by bromination, to produce this compound under mild, aqueous conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. nih.govresearchgate.net The application of this technology to the synthesis of this compound could lead to more energy-efficient processes with shorter reaction times.

Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water is a key aspect of sustainable chemistry. researchgate.netrsc.org Research into the use of these solvents for the synthesis of halogenated pyridines will be crucial for developing more eco-friendly manufacturing processes.

Exploration of Underexplored Reactivity Pathways and Site Selectivity

The unique electronic properties imparted by the two fluorine atoms and the bromine atom on the pyridine ring of this compound open up a wide range of possibilities for selective functionalization. Future research will delve into previously underexplored reaction pathways to create novel and complex molecules.

Emerging Reactivity Paradigms:

C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to modifying the pyridine ring. nih.govrsc.org Future studies will likely focus on developing catalytic systems that can selectively activate the C-H bonds at the 5- and 6-positions of this compound, allowing for the introduction of a wide range of functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govresearchgate.net This technology could be applied to this compound to enable novel transformations, such as radical-mediated cross-coupling reactions or the introduction of complex substituents.

Cycloaddition Reactions: The electron-deficient nature of the difluorinated pyridine ring makes it a potential candidate for various cycloaddition reactions. researchgate.netnih.govnih.gov Exploring its reactivity in Diels-Alder or [3+2] cycloadditions could lead to the synthesis of novel polycyclic and heterocyclic scaffolds with interesting biological properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better process control, and enhanced scalability. uc.ptmdpi.com The integration of this compound chemistry with these modern platforms is a key area for future development.

Technological Advancements:

Continuous Flow Synthesis: The development of continuous flow methods for the synthesis of this compound and its derivatives will enable safer, more efficient, and scalable production. researchgate.netresearchgate.net Microreactors, in particular, offer enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in batch.

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. nih.gov Integrating the synthesis and functionalization of this compound into automated workflows will significantly speed up the drug discovery process.

Advanced Catalytic Applications in Complex Molecule Synthesis

Beyond its role as a building block, derivatives of this compound have the potential to be utilized in advanced catalytic applications.

Potential Catalytic Roles:

Organocatalysis: Pyridine derivatives are known to be effective organocatalysts for a variety of transformations. researchgate.net The unique electronic and steric properties of this compound-based structures could be harnessed to develop novel and highly selective organocatalysts.

Ligand Development for Transition-Metal Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for transition metals. By strategically modifying the substituents on the this compound scaffold, it may be possible to design novel ligands that can modulate the reactivity and selectivity of metal catalysts in important transformations like cross-coupling reactions.

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity or Selectivity

In silico methods are becoming increasingly indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. youtube.comlongdom.org

Computational Approaches:

Q & A

Basic: What synthetic strategies are effective for preparing 2-bromo-3,4-difluoropyridine, and how do fluorine substituents influence regioselectivity?

Methodological Answer:
The synthesis typically involves halogen-exchange reactions or direct fluorination of pyridine precursors. Fluorine's strong electron-withdrawing nature deactivates the pyridine ring, directing bromination to the meta or para positions relative to existing substituents. For example, using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous dichloromethane can achieve regioselective bromination. Post-synthesis, NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) is critical to confirm substitution patterns, as fluorine atoms induce distinct splitting patterns in adjacent protons .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC/GC-MS : Quantify purity (>98% via GC, as seen in analogous bromo-fluoropyridines ).
  • Multinuclear NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 13C^{13}\text{C} NMR resolves carbon-bromine coupling (e.g., 1JCBr4555 Hz^1J_{C-Br} \approx 45–55\ \text{Hz}) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C5H2BrF2NC_5H_2BrF_2N, expected m/z=193.9769m/z = 193.9769) .

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., HBr).
  • Waste disposal : Follow guidelines for halogenated waste, as specified in PubChem safety data .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

Advanced: How can researchers resolve contradictions in reported reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
Discrepancies often arise from competing steric/electronic effects. For example:

  • Catalyst selection : Pd(PPh3_3)4_4 may favor coupling at the bromine site, while Pd(dppf)Cl2_2 could activate fluorine-substituted positions under microwave irradiation .
  • Solvent effects : Polar aprotic solvents (DMF) enhance electrophilicity at bromine, whereas THF may stabilize intermediates. Validate via control experiments and comparative kinetic studies .

Advanced: What strategies mitigate challenges in regioselective functionalization due to fluorine’s electronic effects?

Methodological Answer:

  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites. For example, Fukui indices can identify nucleophilic/electrophilic hotspots on the pyridine ring .
  • Protecting groups : Temporarily block reactive fluorine atoms using silyl ethers, then perform selective bromination .
  • Experimental validation : Compare yields and byproducts under varying conditions (e.g., temperature, catalyst loading) .

Advanced: How can this compound be leveraged in designing fluorescent probes for biothiol detection?

Methodological Answer:
The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with biothiols like glutathione. Key steps:

Probe design : Attach a fluorophore (e.g., coumarin) to the pyridine core.

Reactivity assay : Monitor fluorescence recovery upon thiol-induced displacement of bromine.

Validation : Use UV-vis spectroscopy and confocal microscopy to confirm selectivity in cellular models .

Advanced: How does bromine’s position influence pharmacological activity in lead optimization?

Methodological Answer:

  • Structure-activity relationship (SAR) : Compare this compound with analogs (e.g., 4-bromo-2,6-bis(trifluoromethyl)pyridine ).
  • Bioassays : Test inhibition of kinase targets (e.g., EGFR) using enzymatic assays.
  • Molecular docking : Simulate binding poses with proteins (e.g., PyMOL) to rationalize potency differences .

Advanced: What methodologies address discrepancies in reported spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts)?

Methodological Answer:

  • Reference standards : Calibrate instruments using certified compounds (e.g., 5-chloro-2,4-difluoropyridine, CID 130054786 ).
  • Solvent correction : Account for solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Collaborative validation : Cross-check data with independent labs via platforms like PubChem .

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